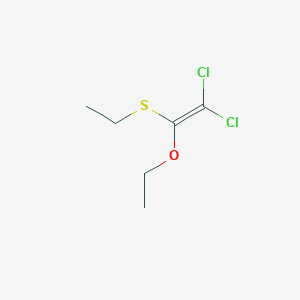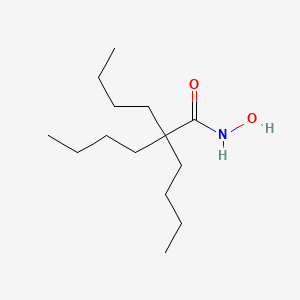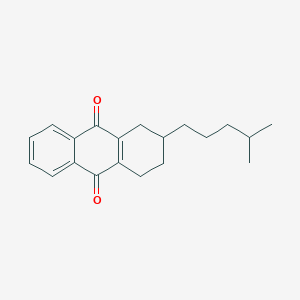
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their wide range of applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetrahydroanthracene core substituted with a 4-methylpentyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as anthracene and 4-methylpentyl bromide.
Alkylation: The anthracene is subjected to alkylation using 4-methylpentyl bromide in the presence of a strong base like potassium tert-butoxide. This reaction introduces the 4-methylpentyl group to the anthracene core.
Hydrogenation: The alkylated anthracene is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form the tetrahydroanthracene derivative.
Oxidation: Finally, the tetrahydroanthracene derivative is oxidized using an oxidizing agent like potassium permanganate (KMnO4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form hydroquinones or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced or replaced on the anthracene core.
Common Reagents and Conditions
- Oxidation
Propiedades
Número CAS |
52651-50-0 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
2-(4-methylpentyl)-1,2,3,4-tetrahydroanthracene-9,10-dione |
InChI |
InChI=1S/C20H24O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,8-9,13-14H,5-7,10-12H2,1-2H3 |
Clave InChI |
BMKLLNJUULWIIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCC1CCC2=C(C1)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-aminoanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14645199.png)

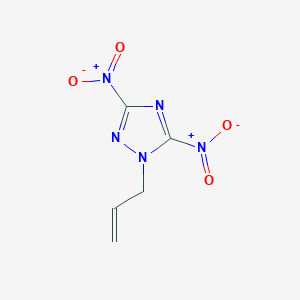
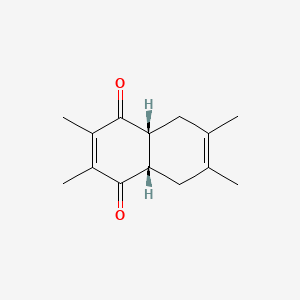
![5,5,7,7-Tetramethyl-1-oxa-6-azaspiro[2.5]octan-6-ol](/img/structure/B14645212.png)
![4,4'-[Methyl(phenyl)silanediyl]dianiline](/img/structure/B14645217.png)

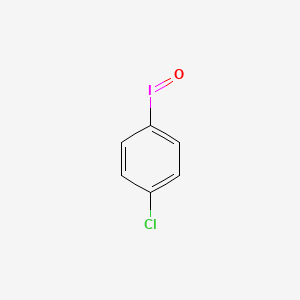
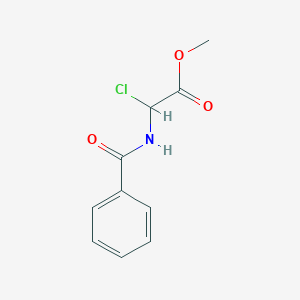
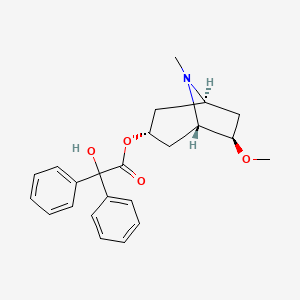
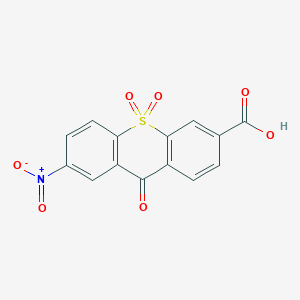
![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)
